(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H24ClN3O7S and its molecular weight is 570.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound under discussion has been utilized in the synthesis of various novel heterocyclic compounds. For instance, Awad, Abdel-rahman, and Bakhite (1991) synthesized different heterocyclo-thienoquinoline derivatives using similar compounds, highlighting the potential of such chemicals in creating new molecular structures with possible applications in pharmaceuticals and materials science (Awad, Abdel-rahman, & Bakhite, 1991).
Development of Pharmacological Agents
Another important application is in the development of pharmacological agents. Zabska et al. (1998) synthesized pyrazolo[3,4-c]pyridazine derivatives and studied their effects on the central nervous system (Zabska et al., 1998). This showcases the compound's role in medicinal chemistry, particularly in creating substances that could modulate nervous system functions.
Study of Reaction Mechanisms
The compound is also instrumental in studying various chemical reaction mechanisms. Hassaneen and Shawali (2013) used a similar compound for the synthesis of pyrazole derivatives and studied the selectivity in hydrazinolysis reactions, which can provide valuable insights into reaction pathways and molecular interactions (Hassaneen & Shawali, 2013).
Antimicrobial and Antifungal Activities
In addition, some derivatives of this compound have been explored for their antimicrobial and antifungal activities. Sayed et al. (2003) examined similar compounds for potential biological activity, which is crucial for the development of new antibiotics and treatments for infections (Sayed et al., 2003).
Crystal and Molecular Structure Studies
The compound is also used in studies involving crystal and molecular structure analysis. Achutha et al. (2017) characterized a related compound using NMR and mass spectral analysis, contributing to our understanding of molecular structures and their properties (Achutha et al., 2017).
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O7S/c1-5-38-27(34)23-18-14-39-25(22(18)26(33)31(30-23)17-9-7-16(28)8-10-17)29-21(32)11-6-15-12-19(35-2)24(37-4)20(13-15)36-3/h6-14H,5H2,1-4H3,(H,29,32)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNTYUHMALGOC-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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